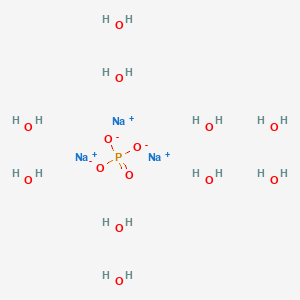

Trisodium phosphate decahydrate

Número de catálogo B082587

Peso molecular: 344.09 g/mol

Clave InChI: AGXLJXZOBXXTBA-UHFFFAOYSA-K

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08652745B2

Procedure details

1280 g of de-ionized water was introduced into a 1 gallon vessel fitted with a Kady® Lab Mill and stirred at a motor speed of 15 Hz. 40 g of trisodium phosphate decahydrate and 2 g of citric acid were then added to the vessel. The temperature of the vessel was increased to 98° C. and 300 g of 3.5% aqueous solution of magnesium chloride was titrated into the vessel. 10 minutes after completion of the magnesium chloride addition, a sample was taken from the vessel and the pH of the sample was measured to be 7.7. The motor speed of the Kady® Mill was then increased to 45 Hz, and 450 g of Coarse Polymer Powder was introduced into the vessel. 30 minutes after introduction of the Coarse Polymer Powder, the vessel was rapidly cooled to 70° C. and the motor speed of the Kady® Mill was then reduced to 15 Hz while cooling continued until the temperature reached 25° C.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Coarse Polymer

Quantity

450 g

Type

reactant

Reaction Step Five

[Compound]

Name

Coarse Polymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

O.O.O.O.O.O.O.O.O.O.[P:11]([O-:15])([O-:14])([O-:13])=[O:12].[Na+].[Na+].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[Cl-].[Mg+2:33].[Cl-]>O>[P:11]([O-:15])([O-:14])([O-:13])=[O:12].[Mg+2:33].[P:11]([O-:15])([O-:14])([O-:13])=[O:12].[Mg+2:33].[Mg+2:33] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13,15.16.17,19.20.21.22.23|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Two

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Mg+2].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Mg+2].[Cl-]

|

Step Five

[Compound]

|

Name

|

Coarse Polymer

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

Coarse Polymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1280 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

98 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at a motor speed of 15 Hz

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a Kady® Lab Mill

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced into the vessel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 25° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Mg+2].P(=O)([O-])([O-])[O-].[Mg+2].[Mg+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |